molecular formula C11H16N2O2 B183889 2-amino-N-(3-methoxypropyl)benzamide CAS No. 30481-59-5

2-amino-N-(3-methoxypropyl)benzamide

Cat. No.: B183889
CAS No.: 30481-59-5
M. Wt: 208.26 g/mol
InChI Key: ONMUFCYXDRTHMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(3-methoxypropyl)benzamide is unique due to its combination of an amino group and a 3-methoxypropyl substituent on the benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUFCYXDRTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475269
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30481-59-5
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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